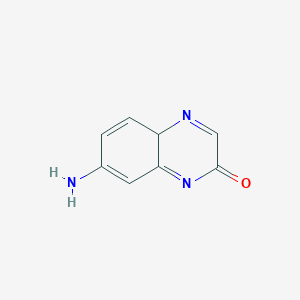

7-amino-4aH-quinoxalin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-amino-4aH-quinoxalin-2-one is a nitrogen-containing heterocyclic compound that belongs to the quinoxalin-2-one family.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Several methods have been developed for the synthesis of quinoxalin-2-ones, including 7-amino-4aH-quinoxalin-2-one. One common approach involves the visible light-induced radical cyclization of ethyl 2-(N-arylcarbamoyl)-2-chloroiminoacetates in the presence of a photocatalyst such as Ru(phen)3Cl2 and Na2CO3 under an argon atmosphere . Another method employs the Cu-catalyzed reaction of 2-bromoanilines and amino acids followed by oxidation with V2O5 .

Industrial Production Methods

Industrial production methods for quinoxalin-2-ones often involve heterogeneous catalytic reactions, which are atomically economical, environmentally friendly, and sustainable. These methods utilize various catalytic materials such as graphitic phase carbon nitride, metal-organic frameworks (MOFs), and ion exchange resins .

Análisis De Reacciones Químicas

Types of Reactions

7-amino-4aH-quinoxalin-2-one undergoes several types of chemical reactions, including:

Oxidation: Electro-oxidative C–H azolation reactions.

Reduction: Reduction of quinoxalin-2-ones to tetrahydroquinoxalines.

Substitution: Direct C–H multifunctionalization via multi-component reactions.

Common Reagents and Conditions

Common reagents used in these reactions include di-tert-butyl peroxide (DTBP) for alkylation, tert-butyl nitrate for nitrosation, and various photocatalysts for radical cyclization .

Major Products

The major products formed from these reactions include azolated quinoxalin-2-ones, tetrahydroquinoxalines, and various substituted quinoxalin-2-ones .

Aplicaciones Científicas De Investigación

7-amino-4aH-quinoxalin-2-one has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of 7-amino-4aH-quinoxalin-2-one involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to participate in various chemical reactions, contributing to its diverse biological activities .

Comparación Con Compuestos Similares

7-amino-4aH-quinoxalin-2-one can be compared with other similar compounds such as:

- 3-isopropyl-7-(2-(4-nitrophenyl)-4-oxothiazolidin-3-yl)quinoxalin-2(1H)-one

- 3-(4-hydroxybenzyl)-7-(2-(4-methoxyphenyl)-4-oxothiazolidin-3-yl)quinoxalin-2(1H)-one

These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and applications. The uniqueness of this compound lies in its specific amino group, which can influence its reactivity and interactions with biological targets .

Propiedades

Fórmula molecular |

C8H7N3O |

|---|---|

Peso molecular |

161.16 g/mol |

Nombre IUPAC |

7-amino-4aH-quinoxalin-2-one |

InChI |

InChI=1S/C8H7N3O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-4,6H,9H2 |

Clave InChI |

XJOMUBCGPQDQPH-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC2=NC(=O)C=NC21)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

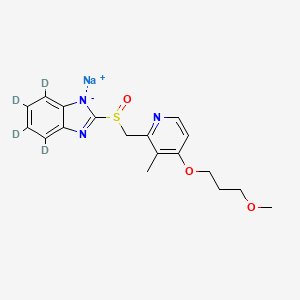

![Disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12350680.png)

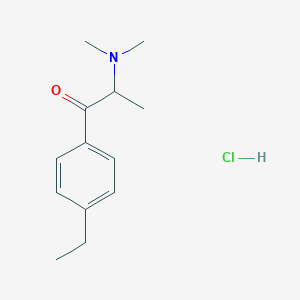

![N-[4-[[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-4-oxobutanoyl]piperazin-1-yl]methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)pyrazolidine-3-carboxamide](/img/structure/B12350698.png)

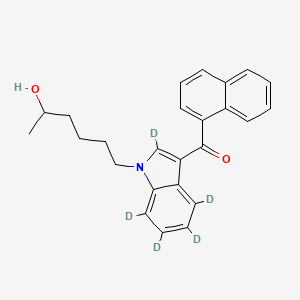

![3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine](/img/structure/B12350701.png)

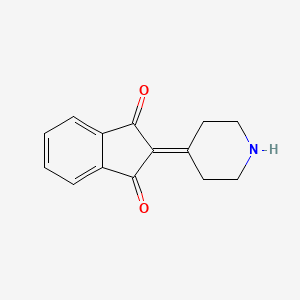

![(5E)-5-[[6-oxo-5-(6-piperazin-1-ylpyridin-3-yl)piperidin-3-yl]methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B12350705.png)

![disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B12350716.png)